molecular formula C21H20N2O2S B2899583 1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 932301-57-0

1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2899583
CAS No.: 932301-57-0
M. Wt: 364.46
InChI Key: FJHXKCNMEVDDKE-UHFFFAOYSA-N
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Description

This chemical entity, 1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one, is a functionalized dihydropyrazinone offered for advanced research applications. Its structure integrates a 1,2-dihydropyrazin-2-one core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The molecule is further decorated with a 3,4-dimethylphenyl group at the N1 position and a sulfanyl-linked 2-(4-methylphenyl)-2-oxoethyl side chain, which may confer unique physicochemical and receptor-binding properties. Compounds featuring similar heterocyclic frameworks, such as pyrazolones and pyrazines, have been extensively investigated for their multifaceted biological activities. Research on analogous structures has demonstrated significant promise in areas including analgesic and anti-inflammatory actions, with some compounds exhibiting efficacy in vivo that surpasses standard therapeutics like diclofenac and metamizole . The mechanism for such activity has been proposed to involve the blockade of the TRPV1 receptor, a key player in pain sensation, as supported by in vitro and molecular docking studies on related molecules . Furthermore, the presence of specific substituents on the aryl rings may be leveraged to fine-tune biological activity, potentially switching or combining effects to target specific pathways . This compound is intended for research use only and is a valuable tool for scientists exploring new therapeutic agents, studying structure-activity relationships (SAR) in heterocyclic chemistry, and investigating novel mechanisms of action in fields such as neuroscience and immunology.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-4-7-17(8-5-14)19(24)13-26-20-21(25)23(11-10-22-20)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHXKCNMEVDDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methylacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired pyrazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Dihydropyrazin-2-one 1-(3,4-Dimethylphenyl), 3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl} Not Provided Not Provided
1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one Dihydropyrazin-2-one 1-(3-Fluorophenyl), 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl} C₁₉H₁₅FN₂O₃S 370.4
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one Dihydropyrazin-2-one 1-(4-Fluorophenyl), 3-{[(4-chlorophenyl)methyl]sulfanyl} C₁₇H₁₂ClFN₂OS 346.8
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline Pyrazoline 1-(3,4-Dimethylphenyl), 3-phenyl, 5-(4-methoxyphenyl) C₂₄H₂₄N₂O 356
Compound 7c Oxadiazole-thiazole hybrid 3-(Thiazolylmethyl-oxadiazole)sulfanyl, N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375

Key Observations :

  • Heterocyclic Core : The target compound shares the dihydropyrazin-2-one core with compounds in and , whereas pyrazoline () and oxadiazole-thiazole () derivatives represent distinct heterocyclic systems.
  • Sulfanyl Linkages: The sulfanyl group in the target compound and –6 may enhance hydrogen-bonding capacity, unlike the pyrazoline derivatives in and .

Comparison :

  • Pyrazoline derivatives () are synthesized via chalcone intermediates and hydrazine cyclization, achieving high yields (80–86%). The target compound’s synthesis may require analogous steps but with tailored starting materials.
  • Oxadiazole-thiazole hybrids () involve multistep routes, emphasizing the complexity of introducing multiple heterocycles.

Physical and Spectral Properties

Table 3: Physical and Spectral Data
Compound Name Melting Point (°C) Rf Value Key Spectral Data (IR, NMR) Reference
Target Compound Not Provided Not Provided Not Provided N/A
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline 120–124 0.88 IR: 1682 cm⁻¹ (C=O); NMR: δ 2.17 (s, CH₃), 3.75 (s, OCH₃)
1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one N/A N/A Smiles: COc1ccc(C(=O)CSc2nccn(-c3cccc(F)c3)c2=O)cc1 (suggests aromatic and carbonyl peaks)
Compound 7c 134–178 N/A IR: 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O); NMR: δ 2.25 (s, CH₃)

Analysis :

  • Melting Points: Pyrazoline derivatives (120–130°C) and oxadiazole-thiazole hybrids (134–178°C) exhibit higher melting points than dihydropyrazinones (data unavailable), likely due to crystallinity differences.
  • Spectral Features :
    • The target compound’s IR spectrum would likely show a carbonyl stretch (~1680 cm⁻¹) similar to pyrazolines .
    • NMR signals for methyl groups (δ ~2.2 ppm) and sulfanyl-linked protons (δ ~3.8–4.0 ppm) are expected, as seen in analogous compounds .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclization and sulfanyl group incorporation. A recommended approach is adapting methods from structurally analogous pyrazine derivatives. For instance, hydrazine derivatives can react with ketones under acidic conditions (e.g., glacial acetic acid with HCl) to form pyrazinone cores . Key steps include:

  • Cyclization: Use of (3,4-dimethylphenyl)hydrazine hydrochloride with carbonyl intermediates under reflux (60–65°C, 5–8 hours) .
  • Sulfanyl Incorporation: Thioether formation via nucleophilic substitution with mercaptoacetophenone derivatives, optimized in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization for >95% purity .

Basic: How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • X-ray Diffraction (XRD): Resolve crystal packing and bond angles. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for small molecules .
  • NMR Spectroscopy: ¹H/¹³C NMR to assign substituent positions (e.g., dimethylphenyl protons at δ 2.17–2.22 ppm, sulfanyl protons at δ 3.11–3.80 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~380–400 g/mol) .

Advanced: What mechanistic insights explain the reactivity of the sulfanyl group in cross-coupling reactions?

Methodological Answer:
The sulfanyl (-S-) group acts as a nucleophile in SN2 reactions or participates in radical-mediated pathways. Computational studies (DFT) on analogous compounds reveal:

  • Nucleophilicity: Sulfur’s lone pairs facilitate attack on electrophilic carbons (e.g., alkyl halides), with activation energies ~20–25 kcal/mol .
  • Radical Stability: Thiyl radicals stabilize via conjugation with aromatic systems, enabling C-S bond formation under UV irradiation .

Advanced: How can environmental fate studies be designed to assess this compound’s persistence in ecosystems?

Methodological Answer:
Adopt frameworks from Project INCHEMBIOL :

  • Abiotic Degradation: Hydrolysis/photolysis experiments at varying pH/UV intensities.
  • Biotic Transformation: Microbial degradation assays using soil/water microcosms.
  • Partitioning Studies: Measure logP (octanol-water) and soil adsorption coefficients (Kd).
  • Ecotoxicity: Daphnia magna or algal growth inhibition tests at 0.1–10 mg/L concentrations.

Advanced: What strategies evaluate this compound’s biological activity against enzyme targets?

Methodological Answer:
For antimicrobial or anticancer screening:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., β-lactamase inhibition at IC50 < 50 µM) .
  • Cell Viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
  • Molecular Docking: AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and Ames test outcomes.
  • Metabolite Identification: Gaussian-based DFT calculations to simulate oxidation (e.g., sulfoxide formation) .
  • Toxicity Profiling: QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity risks.

Advanced: How should contradictory data on synthesis yields or bioactivity be resolved?

Methodological Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., catalyst purity, inert atmosphere) .
  • Statistical Analysis: Apply ANOVA to compare yields across batches or biological replicates.
  • Structural Confirmation: Re-analyze impure batches via HPLC-MS to identify byproducts .

Advanced: What substituent effects influence regioselectivity in pyrazinone ring functionalization?

Methodological Answer:
Electron-donating groups (e.g., methyl) enhance nucleophilic attack at the C-3 position:

  • Steric Effects: Bulky substituents (e.g., 4-methylphenyl) reduce yields by ~15% in SNAr reactions .
  • Electronic Effects: Nitro groups at C-5 increase electrophilicity, favoring thiolate addition (yield improvement: 20–30%) .

Advanced: How can advanced degradation studies inform waste management protocols?

Methodological Answer:

  • Photocatalysis: TiO2-mediated degradation under UV light (monitor via LC-MS for intermediate identification).
  • Ozonolysis: Measure reaction kinetics (k = 0.05–0.1 min⁻¹) in aqueous solutions .
  • Wastewater Simulation: Pilot-scale activated sludge reactors to assess biodegradability (% removal >70% in 48 hours) .

Advanced: What interdisciplinary approaches integrate this compound into material science or catalysis?

Methodological Answer:

  • Coordination Chemistry: Synthesize metal complexes (e.g., Cu²⁺ or Pd²⁺) for catalytic applications (Suzuki coupling, TOF >500 h⁻¹) .
  • Polymer Functionalization: Graft onto polystyrene backbones via RAFT polymerization for antimicrobial coatings .

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